Caf1-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C18H23N5O3 |

|---|---|

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

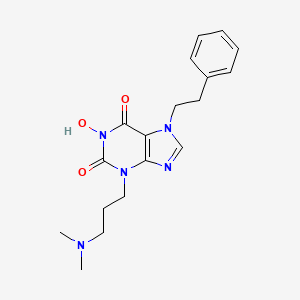

3-[3-(dimethylamino)propyl]-1-hydroxy-7-(2-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C18H23N5O3/c1-20(2)10-6-11-22-16-15(17(24)23(26)18(22)25)21(13-19-16)12-9-14-7-4-3-5-8-14/h3-5,7-8,13,26H,6,9-12H2,1-2H3 |

Clave InChI |

ITTTVNWVCMFMMP-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCN1C2=C(C(=O)N(C1=O)O)N(C=N2)CCC3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Representative Caf1 Ribonuclease Inhibitor

Disclaimer: No specific Caf1 ribonuclease inhibitor with the designation "Caf1-IN-1" has been identified in publicly available scientific literature. This guide will therefore focus on a representative and published inhibitor of the human Caf1 ribonuclease (CNOT7), 5-(5-bromo-2-hydroxy-benzoyl)-1-(4-chloro-2-methoxy-5-methyl-phenyl)-2-oxo-pyridine-3-carbonitrile , to fulfill the technical requirements of this request. This compound will be referred to as the "Representative Caf1 Inhibitor" throughout this document.

Introduction: The CCR4-NOT Complex and Caf1 as a Therapeutic Target

Gene expression in eukaryotic cells is a tightly regulated process, and the control of messenger RNA (mRNA) stability is a critical checkpoint. The decay of most eukaryotic mRNAs is initiated by the shortening of their 3' poly(A) tails, a process known as deadenylation. The primary enzyme responsible for this in the cytoplasm is the Carbon Catabolite Repressor 4-Negative on TATA-less (CCR4-NOT) complex.[1][2][3]

The CCR4-NOT complex is a large, multi-subunit assembly that acts as a central hub for post-transcriptional gene regulation.[3][4] Within this complex, two subunits possess ribonuclease activity: Ccr4 (CNOT6/6L) and Caf1 (also known as CNOT7 or CNOT8).[2][4] These enzymes work to shorten the poly(A) tail, which in turn triggers mRNA decapping and degradation.[5] The precise interplay and potential distinct roles of Ccr4 and Caf1 are areas of active research.

The Caf1 subunit is a member of the DEDD superfamily of exonucleases, and its catalytic activity is dependent on the presence of divalent metal ions, typically Mg2+, in its active site. Given its crucial role in regulating the lifespan of mRNAs, including those involved in cell cycle progression, inflammation, and cancer, the Caf1 ribonuclease presents an attractive target for the development of novel therapeutics. Small molecule inhibitors of Caf1 could serve as powerful tools to probe the biological functions of the CCR4-NOT complex and may offer therapeutic benefits by modulating the stability of specific mRNAs.

Quantitative Data for the Representative Caf1 Inhibitor

The inhibitory potency of the Representative Caf1 Inhibitor has been determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of an inhibitor.

| Inhibitor Name | Target | Assay Type | IC50 (µM) | Reference |

| 5-(5-bromo-2-hydroxy-benzoyl)-1-(4-chloro-2-methoxy-5-methyl-phenyl)-2-oxo-pyridine-3-carbonitrile | Human Caf1/CNOT7 | Fluorescence-Based Deadenylase Assay | < 25 | [6][7] |

Mechanism of Action

The catalytic activity of Caf1, like other DEDD-family nucleases, relies on the coordination of two magnesium ions in its active site. These ions are essential for positioning the RNA substrate and activating a water molecule for the hydrolytic cleavage of the phosphodiester backbone of the poly(A) tail.

The Representative Caf1 Inhibitor belongs to the class of substituted 5-(2-hydroxybenzoyl)-2-pyridone analogues. It is proposed that these compounds exert their inhibitory effect by chelating the catalytic magnesium ions in the active site of Caf1. This action prevents the proper binding and cleavage of the mRNA substrate, thereby inhibiting the deadenylation process. Molecular docking studies suggest that the inhibitor binds within the active site, with specific functional groups interacting with key amino acid residues and the essential metal cofactors.

Experimental Protocols

Fluorescence-Based Deadenylase Assay

This in vitro assay is a high-throughput method used to screen for and characterize inhibitors of Caf1.[8][9][10]

Principle: The assay utilizes a short, single-stranded RNA oligonucleotide substrate with a fluorescein (B123965) (Flc) molecule at its 5' end and a poly(A) tail at its 3' end. A complementary DNA oligonucleotide probe is labeled with a quencher molecule, such as TAMRA, at its 3' end. When the RNA substrate is intact, the DNA probe can hybridize to it, bringing the fluorescein and the quencher into close proximity and resulting in quenching of the fluorescent signal. If Caf1 is active, it will degrade the poly(A) tail of the RNA substrate. This prevents the DNA probe from hybridizing efficiently, leading to a measurable increase in fluorescence.[10]

Materials:

-

Purified recombinant human Caf1/CNOT7 protein

-

Fluorescein-labeled RNA substrate (e.g., 5'-Flc-oligo(rU)-poly(A)n-3')

-

TAMRA-labeled DNA probe (complementary to the RNA substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl2, 10% glycerol, 1 mM β-mercaptoethanol)

-

Test compounds (e.g., the Representative Caf1 Inhibitor) dissolved in DMSO

-

384-well microplates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO only for no inhibition, and a known inhibitor or no enzyme for maximal inhibition).

-

Enzyme Addition: Add a solution of purified Caf1/CNOT7 enzyme to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to bind to the enzyme.[8]

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorescein-labeled RNA substrate to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[8]

-

Reaction Termination and Probe Addition: Stop the reaction by adding a solution containing SDS and a 5-fold molar excess of the TAMRA-labeled DNA probe.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the controls. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Visualizations

Signaling Pathway: mRNA Deadenylation by the CCR4-NOT Complex

Caption: mRNA deadenylation by the CCR4-NOT complex and inhibition of Caf1.

Experimental Workflow: Identification and Characterization of Caf1 Inhibitors

Caption: General workflow for the discovery of Caf1 ribonuclease inhibitors.

Conclusion

The Caf1 ribonuclease, a key catalytic subunit of the CCR4-NOT complex, represents a significant target for therapeutic intervention in diseases characterized by aberrant mRNA stability. While the specific inhibitor "this compound" remains unidentified in the public domain, the successful discovery and characterization of compounds like the Representative Caf1 Inhibitor, 5-(5-bromo-2-hydroxy-benzoyl)-1-(4-chloro-2-methoxy-5-methyl-phenyl)-2-oxo-pyridine-3-carbonitrile, demonstrate the feasibility of targeting this enzyme. The development of potent and selective Caf1 inhibitors will not only provide valuable chemical probes to further elucidate the intricate mechanisms of post-transcriptional gene regulation but also holds promise for the development of novel therapeutic agents for a range of human diseases. Further research is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these initial lead compounds.

References

- 1. Frontiers | Regulation of eukaryotic mRNA deadenylation and degradation by the Ccr4-Not complex [frontiersin.org]

- 2. life-science-alliance.org [life-science-alliance.org]

- 3. The Ccr4‐Not complex is a key regulator of eukaryotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Quest for Caf1-IN-1 (Compound 8j): An Uncharted Territory in Chromatin Assembly Inhibition

A comprehensive search for a specific inhibitor of the Chromatin Assembly Factor 1 (CAF-1), designated as Caf1-IN-1 or Compound 8j, has revealed a notable absence of this compound in currently accessible scientific literature. While the nomenclature suggests a targeted inhibitor of the CAF-1 complex, a critical regulator of chromatin dynamics, public domain research, and chemical databases do not contain specific information on its discovery, synthesis, or biological activity. This indicates that this compound may be a novel agent under early-stage development and not yet publicly disclosed.

This in-depth guide, therefore, pivots to the broader context of developing inhibitors for chromatin-associated proteins and the synthesis of related chemical scaffolds, providing researchers, scientists, and drug development professionals with a foundational understanding of the field and the potential landscape into which this compound might emerge.

The Target: Chromatin Assembly Factor 1 (CAF-1)

CAF-1 is a crucial protein complex responsible for assembling newly synthesized histones H3 and H4 onto DNA during S-phase of the cell cycle, a process tightly coupled with DNA replication.[1][2] This heterotrimeric complex, consisting of p150, p60, and p48 subunits in humans, plays a fundamental role in maintaining genomic integrity and epigenetic states.[2][3] Its activity is essential for cell viability and proper cell cycle progression.[4][5] Depletion of CAF-1 leads to S-phase arrest and activation of DNA damage checkpoints.[1][3]

The function of CAF-1 is intimately linked to the proliferating cell nuclear antigen (PCNA), which acts as a sliding clamp on DNA and recruits CAF-1 to the replication fork.[1][2] Beyond replication, CAF-1 is also implicated in DNA repair processes and the maintenance of heterochromatin, thereby influencing gene silencing and cell fate decisions.[4][6][7] Given its central role in cell proliferation and epigenetic inheritance, CAF-1 represents a compelling, yet challenging, target for therapeutic intervention, particularly in oncology.

Signaling and Functional Pathways of CAF-1

The core function of CAF-1 is integrated with the DNA replication machinery. A simplified representation of this pathway highlights the key interactions and processes.

References

- 1. pnas.org [pnas.org]

- 2. Chromatin assembly factor 1 - Wikipedia [en.wikipedia.org]

- 3. Emerging roles of the histone chaperone CAF-1 in cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Analysis of CAF-1-interacting Proteins Reveals Dynamic and Direct Interactions with the KU Complex and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The Yeast Histone Chaperone Chromatin Assembly Factor 1 Protects Against Double-Strand DNA-Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontlinegenomics.com [frontlinegenomics.com]

Biochemical Profile of Caf1-IN-1: A Technical Overview

For Immediate Release

Introduction

Caf1-IN-1 has been identified as a novel inhibitor of the Caf1/CNOT7 nuclease, a catalytic subunit of the CCR4-NOT complex. This complex is a master regulator of mRNA turnover, playing a critical role in the deadenylation of poly(A) tails, a key step in mRNA degradation. The discovery of selective inhibitors for components of the CCR4-NOT complex, such as this compound, provides valuable tools for dissecting the catalytic and non-catalytic functions of this complex in gene regulation. This document provides a comprehensive overview of the biochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Core Biochemical Properties

This compound, also referred to as compound 8j, demonstrates specific inhibitory activity against the human Caf1/CNOT7 nuclease.[1][2][3][4] Its inhibitory potential has been quantified through in vitro biochemical assays, with selectivity assessed against the related poly(A)-specific ribonuclease (PARN).

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity vs. PARN |

| Caf1/CNOT7 | 0.59 | ~40-fold |

| PARN | 23.9 | - |

Data sourced from MedChemExpress.[1][2]

Mechanism of Action

This compound functions as a direct inhibitor of the ribonuclease activity of the Caf1/CNOT7 subunit within the CCR4-NOT complex. This complex is integral to the primary pathway of mRNA degradation in eukaryotic cells. The process is initiated by the shortening of the mRNA poly(A) tail, a reaction catalyzed by the deadenylase activity of the CCR4-NOT complex. By inhibiting Caf1/CNOT7, this compound is presumed to interfere with this deadenylation process, leading to the stabilization of target mRNAs.

Signaling Pathway of Caf1/CNOT7-mediated mRNA Deadenylation

The following diagram illustrates the central role of the CCR4-NOT complex in mRNA decay.

Caption: Role of the CCR4-NOT complex in mRNA deadenylation and decay.

Experimental Protocols

The biochemical characterization of this compound was primarily conducted using a fluorescence-based in vitro deadenylase assay.

Fluorescence-Based Deadenylase Inhibition Assay

This assay quantifies the deadenylase activity of purified Caf1/CNOT7 by monitoring the degradation of a fluorescein-labeled RNA substrate.

Materials:

-

Purified recombinant human Caf1/CNOT7 protein.

-

Fluorescein (B123965) (Flc)-labeled RNA substrate (e.g., a short RNA oligonucleotide with a 3' poly(A) tail).

-

TAMRA-labeled DNA probe complementary to the RNA substrate.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.9), 50 mM NaCl, 2 mM MgCl2, 10% glycerol, 1 mM β-mercaptoethanol.

-

Stop Solution: 1% SDS, 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, containing a 5-fold molar excess of the TAMRA-labeled DNA probe.

-

This compound dissolved in DMSO.

Procedure:

-

Caf1/CNOT7 enzyme is pre-incubated with this compound (or DMSO as a vehicle control) in the assay buffer for 15 minutes at room temperature in a 384-well plate.

-

The deadenylation reaction is initiated by the addition of the Flc-labeled RNA substrate.

-

The final reaction mixture typically contains 0.4 µM Caf1/CNOT7, 1.0 µM RNA substrate, and varying concentrations of the inhibitor in a total volume of 20 µL.

-

The reaction is incubated for 60 minutes at 30°C.

-

The reaction is terminated by adding 20 µL of the stop solution. The SDS in the stop solution denatures the enzyme, and the TAMRA-labeled probe hybridizes to any undigested Flc-RNA substrate.

-

Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~528 nm). When the substrate is intact, the proximity of fluorescein and TAMRA results in fluorescence quenching (low signal). When the substrate is degraded, fluorescein is released, leading to a high fluorescence signal.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Inhibitor Identification

The discovery of this compound was the result of a systematic high-throughput screening campaign.

Caption: Workflow for the discovery of this compound.

Molecular Structure and Physicochemical Properties

| Property | Value |

| Chemical Name | 3-[3-(dimethylamino)propyl]-1-hydroxy-7-(2-phenylethyl)-1H-Purine-2,6-dione |

| Molecular Formula | C18H23N5O3 |

| Molecular Weight | 357.41 g/mol |

| CAS Number | 1807775-88-7 |

Data sourced from MedChemExpress and MolPort.[5][6]

Limitations and Future Directions

The currently available data on this compound is primarily from in vitro biochemical assays. To fully elucidate its potential as a chemical probe or therapeutic lead, further studies are required. These include:

-

Cellular Activity: Assessment of this compound's ability to modulate mRNA stability and cellular processes in relevant cell-based models.

-

Mechanism of Inhibition: Detailed kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Broader Selectivity Profiling: Testing against a wider panel of nucleases and kinases to confirm its specificity.

-

Structural Biology: Co-crystallization of this compound with Caf1/CNOT7 to validate the predicted binding mode from docking studies.

-

Pharmacokinetic Properties: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability for in vivo studies.

Conclusion

This compound is a valuable addition to the chemical biology toolbox for studying the intricate mechanisms of post-transcriptional gene regulation. As a selective inhibitor of the Caf1/CNOT7 deadenylase, it offers a means to investigate the specific roles of this enzyme in health and disease. The detailed biochemical and methodological data presented herein provide a solid foundation for researchers to utilize and further explore the potential of this novel compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 3-[3-(dimethylamino)propyl]-1-hydroxy-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione | 1807775-88-7 | Buy Now [molport.com]

Technical Whitepaper: In Vitro Activity of Small Molecule Inhibitors on CNOT7/Caf1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Caf1-IN-1" was not identified in the available literature. This document provides a comprehensive overview of the in vitro activity of other known small molecule inhibitors of the CNOT7/Caf1 nuclease.

Introduction

The CCR4-NOT transcription complex subunit 7 (CNOT7), also known as Caf1, is a key catalytic subunit of the CCR4-NOT deadenylase complex.[1][2] This complex is a major regulator of mRNA turnover in eukaryotic cells, primarily through the shortening of the poly(A) tail of mRNAs, a process known as deadenylation.[3][4] Deadenylation is a critical step that often precedes mRNA decay and translational repression.[1][2] CNOT7 possesses 3'-5' poly(A) exoribonuclease activity and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and signaling pathways.[1][5] Given its central role in post-transcriptional gene regulation, CNOT7 has emerged as a potential therapeutic target. This technical guide summarizes the in vitro activity of identified small molecule inhibitors of CNOT7, details the experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data on CNOT7 Inhibitors

Several small molecule inhibitors of CNOT7 have been identified through screening and medicinal chemistry efforts. The inhibitory activities are typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor Class/Compound Name | IC50 (μM) | Assay Type | Reference |

| 5-(5-bromo-2-hydroxybenzoyl)-1-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 14.6 ± 3.1 | Fluorescence-Based Nuclease Assay | [6] |

| 24.1 ± 3.3 | Fluorescence-Based Nuclease Assay (re-confirmed) | [6] | |

| 15 Unnamed Drug-Like Compounds | < 25 | Fluorescence-Based Nuclease Assay | [7][8] |

| 1-Hydroxy-xanthine Derivatives | Not specified | Chemiluminescence-Based AMP Detection Assay | [9] |

Experimental Protocols

Fluorescence-Based Nuclease Assay for CNOT7 Inhibition

This assay is a primary method for identifying and characterizing inhibitors of CNOT7's deadenylase activity.[6][7][10]

Principle: The assay measures the degradation of a fluorescently labeled RNA substrate by CNOT7. In the presence of an inhibitor, the substrate remains intact, leading to a measurable change in fluorescence.

Materials:

-

Purified recombinant human CNOT7/Caf1 enzyme.

-

5' fluorescein (B123965) (Flc)-labeled RNA oligonucleotide substrate with a 3' poly(A) tail.

-

3' TAMRA-labeled DNA probe complementary to the RNA substrate.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl₂, 10% glycerol, 1 mM β-mercaptoethanol).

-

Test compounds (inhibitors) dissolved in DMSO.

-

Reaction termination solution (e.g., containing SDS and EDTA).

Procedure:

-

Pre-incubation: The purified CNOT7 enzyme is pre-incubated with the test compounds or vehicle control (DMSO) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature in a 384-well plate.[7]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the 5' fluorescein-labeled RNA substrate.[7]

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for substrate degradation.[6]

-

Reaction Termination and Probe Hybridization: The reaction is terminated by adding a solution containing a denaturant (e.g., SDS) and a 3' TAMRA-labeled DNA probe.[6] The probe is complementary to the RNA substrate.

-

Fluorescence Measurement: If the RNA substrate has been degraded by CNOT7, the DNA probe cannot anneal, resulting in high fluorescence from the unquenched fluorescein. If the inhibitor is effective, the RNA substrate remains intact, allowing the TAMRA-labeled DNA probe to hybridize, which quenches the fluorescein signal, resulting in low fluorescence. Fluorescence is measured using a microplate reader.[10]

Chemiluminescence-Based AMP Detection Assay

This method was used to assess the activity of 1-hydroxy-xanthine derivatives against CNOT7-containing complexes.[9]

Principle: This assay quantifies the generation of adenosine (B11128) monophosphate (AMP), a product of poly(A) tail degradation, using a chemiluminescent signal.

Procedure: The specific details of this assay's application to CNOT7 were not fully elaborated in the provided results, but it generally involves the enzymatic conversion of AMP to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal proportional to the amount of AMP produced.

Differential Scanning Fluorimetry (DSF)

DSF was employed to investigate the binding mechanism of 1-hydroxy-xanthine inhibitors to CNOT7.[9]

Principle: DSF measures the thermal stability of a protein by monitoring changes in fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Procedure:

-

CNOT7 is mixed with a fluorescent dye (e.g., SYPRO Orange) in the presence and absence of the inhibitor.

-

The experiment is conducted with and without Mg²⁺ ions to determine their role in inhibitor binding.[9]

-

The samples are heated in a real-time PCR instrument, and fluorescence is measured as a function of temperature.

-

The change in melting temperature (ΔTm) is calculated to assess the binding of the inhibitor.

Signaling Pathways and Experimental Workflows

CNOT7's Role in mRNA Deadenylation and Cellular Signaling

CNOT7 is a central component of the CCR4-NOT complex, which regulates gene expression post-transcriptionally. The following diagram illustrates the central role of CNOT7 in mRNA deadenylation, which in turn influences various downstream cellular processes.

Caption: CNOT7 in the CCR4-NOT complex and its downstream effects.

Experimental Workflow for CNOT7 Inhibitor Screening

The following diagram outlines the key steps in the fluorescence-based screening assay used to identify CNOT7 inhibitors.

Caption: Workflow of the fluorescence-based CNOT7 inhibitor assay.

References

- 1. uniprot.org [uniprot.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Essential functions of the CNOT7/8 catalytic subunits of the CCR4-NOT complex in mRNA regulation and cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1‐Hydroxy‐xanthine derivatives inhibit the human Caf1 nuclease and Caf1‐containing nuclease complexes via Mg2+‐dependent binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Caf1 Binding Interactions: A Technical Overview

Disclaimer: Following a comprehensive review of scientific literature, no specific compound or molecule designated "Caf1-IN-1" has been identified in published research. Therefore, this guide will provide a detailed overview of the structural analysis of the Chromatin Assembly Factor 1 (Caf1) and its well-documented interactions with its natural binding partners, primarily histones H3-H4 and DNA. The methodologies and data presented are based on studies of these physiological interactions, as a proxy for the user's interest in the structural biology of Caf1.

Introduction

Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone responsible for the deposition of newly synthesized histones H3 and H4 onto DNA, a fundamental process for maintaining genome integrity and epigenetic information during DNA replication and repair.[1][2][3][4] As a heterotrimeric complex, CAF-1's function is intricately linked to its structure and its dynamic interactions with histones, DNA, and the replication machinery, notably the Proliferating Cell Nuclear Antigen (PCNA).[1][5][6] Understanding the structural basis of these interactions is paramount for fields such as oncology and genetics, where dysregulation of chromatin assembly can lead to disease.

Quantitative Analysis of Caf1 Binding Affinities

The binding of CAF-1 to its partners has been quantitatively characterized using various biophysical techniques. The following table summarizes key binding affinity data from studies on yeast and human CAF-1.

| Interacting Molecules | Organism/System | Method | Dissociation Constant (Kd) / EC50 | Reference |

| SpCAF-1 and 40 bp dsDNA | Schizosaccharomyces pombe | Microscale Thermophoresis (MST) | EC50 = 1.1 ± 0.2 µM | [7] |

| yCAF-1 and 50 bp DNA | Saccharomyces cerevisiae | Electrophoretic Mobility Shift Assay (EMSA) | Kd = 25.1 ± 3.4 nM | [8] |

| yKER domain and 50 bp DNA | Saccharomyces cerevisiae | Electrophoretic Mobility Shift Assay (EMSA) | Kd = 40.5 ± 1.7 nM | [8] |

| tCac1_HB:Cac2 and H3-H4 | Saccharomyces cerevisiae | Fluorescence Polarization | Kd ≈ 2 nM | [9] |

| tCAF_Nac and H3-H4 | Saccharomyces cerevisiae | Fluorescence Polarization | Kd = 8 nM | [9] |

SpCAF-1: Schizosaccharomyces pombe CAF-1; yCAF-1: Saccharomyces cerevisiae CAF-1; yKER: Yeast KER domain; tCac1_HB:Cac2: Truncated Cac1 Histone Binding fragment complexed with Cac2; tCAF_Nac: Truncated CAF-1 with neutralized acidic region.

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing structural and biophysical data. Below are protocols for key experiments used to characterize CAF-1 interactions.

X-ray Crystallography of the Human CAF-1 Core Complex

This protocol outlines the steps for determining the crystal structure of the human CAF-1 core complex.

a) Protein Expression and Purification:

-

The core complex of human CAF-1, consisting of p150M (middle domain), p60ΔC (C-terminally truncated), and full-length p48, is co-expressed in insect cells.[2]

-

The complex is then purified to homogeneity using affinity and size-exclusion chromatography.[2]

b) Crystallization:

-

The purified CAF-1 complex is concentrated and subjected to crystallization screening using the hanging-drop vapor diffusion method.[10][11]

-

Crystals are grown in a solution typically containing a precipitant like PEG 4000.[10][11]

c) Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.[10]

-

The structure is solved using molecular replacement or experimental phasing methods like multi-wavelength anomalous diffraction (MAD) if selenomethionine-labeled proteins are used.[10][11]

-

The final structure is refined to a high resolution (e.g., 3.48 Å).[12]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.[13][14][15]

a) Sample Preparation:

-

The CAF-1 complex and its binding partner (e.g., histones) must be in identical, thoroughly degassed buffer to minimize heats of dilution.[15]

-

The pH of the buffer should be carefully matched. TCEP is recommended as a reducing agent over DTT or β-mercaptoethanol to avoid artifacts.[15]

-

Typical starting concentrations are 5-50 µM of CAF-1 in the sample cell and 50-500 µM of the ligand in the syringe.[15]

b) Experimental Setup:

-

The reference cell is filled with the matched buffer.[16]

-

The sample cell is loaded with the CAF-1 solution.

-

The titration is performed by injecting small aliquots of the ligand into the sample cell while maintaining a constant temperature.[14]

c) Data Analysis:

-

The heat released or absorbed after each injection is measured.[14]

-

The integrated heat data are plotted against the molar ratio of the reactants.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions and can provide information on binding affinity and specificity.[8]

a) Probe Preparation:

-

DNA fragments of varying lengths (e.g., 10 to 80 bp) are labeled with a fluorescent dye like Cy5.[8]

b) Binding Reaction:

-

A constant amount of the labeled DNA probe (e.g., 2-3 nM) is incubated with increasing concentrations of the CAF-1 protein or its domains in a suitable binding buffer.[8]

c) Electrophoresis and Imaging:

-

The reaction mixtures are resolved on a native polyacrylamide gel.

-

The gel is imaged using a fluorescence scanner to detect the positions of the free DNA and the protein-DNA complexes.

d) Data Analysis:

-

The fraction of bound DNA is quantified and plotted against the protein concentration.

-

The data are fitted to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).[8]

Visualizations of CAF-1 Interactions and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Caption: Experimental workflow for the structural and biophysical characterization of CAF-1.

Caption: Simplified signaling pathway of CAF-1 mediated histone deposition at the replication fork.

References

- 1. An Analysis of CAF-1-interacting Proteins Reveals Dynamic and Direct Interactions with the KU Complex and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into histone binding and nucleosome assembly by chromatin assembly factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel single alpha-helix DNA-binding domain in CAF-1 promotes gene silencing and DNA damage survival through tetrasome-length DNA selectivity and spacer function | eLife [elifesciences.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. hubrecht.eu [hubrecht.eu]

- 6. Spatiotemporal kinetics of CAF-1-dependent chromatin maturation ensures transcription fidelity during S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disordered regions and folded modules in CAF-1 promote histone deposition in Schizosaccharomyces pombe | eLife [elifesciences.org]

- 8. A novel single alpha-helix DNA-binding domain in CAF-1 promotes gene silencing and DNA damage survival through tetrasome-length DNA selectivity and spacer function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Overexpression, purification, crystallization and preliminary X-ray diffraction analysis of the F1 antigen Caf1M-Caf1 chaperone-subunit pre-assembly complex from Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. bif.wisc.edu [bif.wisc.edu]

- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

Investigating the Cellular Targets of Caf1/CNOT7 Inhibitors: A Technical Guide

Disclaimer: The designation "Caf1-IN-1" does not correspond to a formally recognized inhibitor in the published scientific literature. This guide focuses on the known small molecule inhibitors of the Caf1 nuclease, a catalytic subunit of the CCR4-NOT complex, which is also referred to as CNOT7 (or its paralog CNOT8). The information presented herein is a consolidation of publicly available research on the identification, characterization, and cellular effects of these inhibitors.

Introduction

The Carbon Catabolite Repression 4-Negative on TATA-less (CCR4-NOT) complex is a master regulator of gene expression in eukaryotes, primarily exerting its function through the deadenylation of messenger RNA (mRNA) poly(A) tails. This process is a critical, often rate-limiting step in mRNA decay, thereby controlling the stability and translational efficiency of transcripts. The CCR4-NOT complex possesses two distinct ribonuclease subunits: CNOT6/6L (Ccr4) and CNOT7/8 (Caf1). While both contribute to deadenylation, they may have unique and cooperative roles.

The CNOT7/8 (Caf1) subunit is a DEDD-type nuclease that plays a crucial role in post-transcriptional gene regulation.[1] Beyond its catalytic function, CNOT7 also serves a structural role, mediating the interaction between the core scaffold protein CNOT1 and the second nuclease subunit, CNOT6.[2][3][4][5] Given its pivotal role, the pharmacological inhibition of CNOT7 is a promising strategy for dissecting the multifaceted functions of the CCR4-NOT complex and for developing novel therapeutic agents, particularly in oncology where CNOT7 has been implicated in promoting metastasis.[6] This document provides a technical overview of the methodologies used to identify and characterize inhibitors of CNOT7, summarizes the available quantitative data, and illustrates the key cellular pathways involved.

Quantitative Data Presentation

The following table summarizes the biochemical potency of several identified small molecule inhibitors of human Caf1/CNOT7. The IC50 values were determined using a fluorescence-based biochemical assay.[2][3][4]

| Compound ID | Chemical Structure | IC50 (µM) |

| 1 | 5-(5-bromo-2-hydroxybenzoyl)-1-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 14.6 ± 3.1[7] |

| 2 | Structure not publicly disclosed | < 25 |

| 3 | Structure not publicly disclosed | < 25 |

| ... (up to 15 compounds) | Structures not publicly disclosed | < 25 |

| Analogue (unsubstituted 1-phenyl) | Structure derived from Compound 1 | Lowest potency[4][8] |

Note: The structures of most hit compounds from the primary screen are not publicly available. The data is based on a screen of 10,880 compounds which yielded 15 inhibitors with IC50 values below 25 µM.[2][3][4]

Experimental Protocols

Fluorescence-Based Deadenylase Assay for High-Throughput Screening

This biochemical assay is designed to quantitatively measure the ribonuclease activity of Caf1/CNOT7 and is suitable for high-throughput screening of compound libraries.[2][9]

Principle: The assay utilizes a short, single-stranded RNA substrate labeled with a fluorophore (e.g., Fluorescein) at one end. In the presence of active CNOT7, this substrate is degraded. A complementary DNA probe labeled with a quencher (e.g., TAMRA) is then added. If the RNA substrate has been degraded, the probe cannot anneal, and the fluorophore emits a strong signal. If CNOT7 activity is inhibited, the RNA substrate remains intact, allowing the quencher-labeled DNA probe to anneal, resulting in fluorescence resonance energy transfer (FRET) and a quenched, low-fluorescence signal.[2][9]

Materials:

-

Purified recombinant human Caf1/CNOT7 protein

-

Fluorescein-labeled RNA oligonucleotide substrate (Flc-RNA)

-

TAMRA-labeled DNA oligonucleotide probe (TAMRA-DNA)

-

Assay Buffer: 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl₂, 10% glycerol, 1 mM β-mercaptoethanol

-

Stop/Probe Solution: 1% SDS, 5 µM TAMRA-DNA probe, 20 mM Tris-HCl pH 8.0, 0.5 mM EDTA

-

Compound library dissolved in DMSO

-

384-well microplates

Procedure:

-

Compound Dispensing: Dispense library compounds into 384-well plates to a final screening concentration (e.g., 100 µM). Include DMSO-only wells as negative controls (100% activity) and wells without enzyme as positive controls (0% activity).

-

Enzyme Pre-incubation: Add purified Caf1/CNOT7 (to a final concentration of 0.4 µM) to each well. Allow a pre-incubation period of 15 minutes at room temperature for the compounds to interact with the enzyme.[2]

-

Initiation of Reaction: Add the Flc-RNA substrate to a final concentration of 0.1 µM to initiate the deadenylase reaction. The final reaction volume is typically 10-20 µL.[2]

-

Incubation: Incubate the reaction plates at 30°C for 60 minutes.[2]

-

Termination and Signal Development: Stop the reaction by adding an equal volume (10-20 µL) of the Stop/Probe Solution. This solution contains SDS to denature the enzyme and a 5-fold molar excess of the TAMRA-DNA probe.[2]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 528 nm for Fluorescein).[2]

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For hit compounds, perform dose-response experiments to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The Role of the CCR4-NOT Complex in mRNA Deadenylation

The primary cellular function affected by Caf1/CNOT7 inhibitors is mRNA deadenylation. The CCR4-NOT complex is recruited to specific mRNA targets through interactions with RNA-binding proteins (RBPs) or the miRNA-induced silencing complex (miRISC). Once recruited, the catalytic subunits, including CNOT7, shorten the poly(A) tail, which triggers mRNA decapping and subsequent degradation by exonucleases. Inhibition of CNOT7's catalytic activity is expected to stabilize target mRNAs, leading to increased protein expression.

Caption: CNOT7 inhibition blocks mRNA deadenylation, leading to transcript stabilization.

Experimental Workflow for Inhibitor Discovery

The identification of novel Caf1/CNOT7 inhibitors follows a multi-step workflow, beginning with a large-scale primary screen and progressing through validation and characterization stages.

Caption: Workflow for the discovery and validation of Caf1/CNOT7 inhibitors.

Conclusion

The development of specific small molecule inhibitors for Caf1/CNOT7 provides powerful chemical tools to investigate the complex regulatory networks governed by the CCR4-NOT complex. The methodologies outlined in this guide, particularly the robust fluorescence-based nuclease assay, have enabled the discovery of initial chemical matter.[2] These compounds serve as a foundation for further medicinal chemistry efforts to develop more potent and selective probes. Such advanced inhibitors will be invaluable for dissecting the catalytic versus structural roles of CNOT7 in cellular processes like cell proliferation, stress response, and cancer metastasis, ultimately paving the way for potential therapeutic applications.[6]

References

- 1. Alternative splicing of CNOT7 diversifies CCR4–NOT functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Potential of Caf1-IN-1 in Oncology: A Technical Guide to a Novel CNOT7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional regulation of gene expression is a critical cellular process frequently dysregulated in cancer. The CCR4-NOT complex, a master regulator of mRNA deadenylation, has emerged as a promising therapeutic target. Within this complex, the ribonuclease subunit CNOT7 (also known as Caf1) plays a pivotal role in mRNA turnover, influencing the stability of transcripts that govern cell proliferation, metastasis, and immune responses. This technical guide provides an in-depth overview of Caf1-IN-1, a small molecule inhibitor of CNOT7, and explores its potential therapeutic applications in oncology. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways it modulates.

Introduction to CNOT7 and the CCR4-NOT Complex in Cancer

The CCR4-NOT (Carbon Catabolite Repressor 4-Negative on TATA-less) complex is a multi-protein machinery that plays a central role in gene expression by shortening the poly(A) tails of messenger RNAs (mRNAs), a process known as deadenylation. This is often the rate-limiting step in mRNA decay, making the CCR4-NOT complex a critical regulator of the transcriptome. The complex possesses two main catalytic subunits with ribonuclease activity: CNOT6/6L (CCR4a/b) and CNOT7/8 (Caf1/POP2).

CNOT7, the focus of this guide, has been implicated in various aspects of cancer biology. Elevated CNOT7 expression has been linked to the promotion of metastasis in breast cancer, and its deadenylase activity is crucial for this process.[1][2][3] Furthermore, the CCR4-NOT complex, and by extension CNOT7, is involved in the regulation of key cancer-related signaling pathways, including the G2M checkpoint, E2F targets, IL6-JAK-STAT3, and TNF-α signaling via NF-κB.[3] Given its role in stabilizing oncogenic transcripts and promoting metastatic potential, the development of specific inhibitors targeting the enzymatic activity of CNOT7 presents a novel therapeutic strategy in oncology.

This compound: A Potent Inhibitor of CNOT7

This compound, also identified as compound 8j in some literature, is a small molecule inhibitor of the ribonuclease CNOT7.[4] It has been identified through compound screening and exhibits potent inhibitory activity against the deadenylase function of CNOT7.

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of CNOT7. By binding to the active site of the CNOT7 protein, it prevents the shortening of the poly(A) tail of target mRNAs. This leads to the stabilization of specific transcripts, thereby altering the cellular proteome and influencing downstream signaling pathways. The inhibition of CNOT7's deadenylase activity is thought to be the primary mechanism through which this compound exerts its potential anti-cancer effects.

Quantitative Data

The inhibitory potency of this compound and related compounds has been determined through in vitro biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound (Compound 8j) | CNOT7 (Caf1) | 0.59 | Fluorescence-based deadenylase assay | [4][5] |

| This compound (Compound 8j) | PARN | 23.9 | Fluorescence-based deadenylase assay | [4][5] |

Therapeutic Applications in Cancer

The therapeutic potential of this compound is rooted in the multifaceted role of its target, CNOT7, in cancer progression.

Inhibition of Metastasis

Studies using genetic knockdown of CNOT7 have demonstrated a significant reduction in pulmonary metastasis in mouse models of breast cancer, without affecting primary tumor growth.[1][2][3] This suggests that the deadenylase activity of CNOT7 is critical for the metastatic process. By inhibiting this activity, this compound holds promise as an anti-metastatic agent. The stabilization of metastasis-suppressor transcripts is a plausible mechanism for this effect.

Modulation of the Tumor Immune Microenvironment

The CCR4-NOT complex has been shown to regulate the interferon signaling pathway by targeting STAT1.[6] Specifically, CNOT7 can control the trafficking of STAT1, a key transcription factor in the anti-tumor immune response. By inhibiting CNOT7, this compound could potentially enhance STAT1-mediated anti-tumor immunity. This suggests a role for this compound in immunotherapy, possibly in combination with immune checkpoint inhibitors.

Induction of Cancer Cell Apoptosis and Inhibition of Proliferation

While direct studies on this compound's effect on apoptosis and proliferation are limited, the known roles of the CCR4-NOT complex and CNOT7 in cell cycle regulation and survival pathways suggest that its inhibition could lead to cancer cell death and reduced proliferation. Knockdown of CNOT7 has been shown to inhibit the proliferation of breast cancer cells.[7]

Key Signaling Pathways Modulated by this compound

The inhibition of CNOT7 by this compound is expected to impact several signaling pathways critical for cancer development and progression.

STAT1 Signaling Pathway

CNOT7 has been shown to interact with and regulate the activity of STAT1, a key mediator of the interferon response. By inhibiting CNOT7, this compound may lead to the upregulation of STAT1-target genes, thereby enhancing anti-viral and anti-tumor immunity.

Figure 1: Proposed mechanism of this compound modulating STAT1 signaling.

NF-κB Signaling Pathway

The CCR4-NOT complex has been implicated in the regulation of the NF-κB signaling pathway, a crucial pathway in inflammation and cancer. CNOT7's role in the turnover of mRNAs encoding key components of this pathway suggests that its inhibition by this compound could modulate NF-κB activity and its pro-tumorigenic effects.

Figure 2: Postulated effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the discovery and characterization of CNOT7 inhibitors.

Fluorescence-Based Deadenylase Assay for CNOT7 Inhibition

This assay is used to quantify the enzymatic activity of CNOT7 and to determine the IC50 values of inhibitors like this compound.[8][9]

Materials:

-

Purified recombinant human CNOT7 protein

-

Fluorescein-labeled RNA substrate (e.g., 5'-FAM-A15-3')

-

TAMRA-labeled DNA probe complementary to the RNA substrate

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% BSA

-

This compound or other test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilutions to each well.

-

Add 10 µL of a solution containing purified CNOT7 enzyme in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the deadenylase reaction by adding 10 µL of the fluorescein-labeled RNA substrate in assay buffer to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 10 µL of a solution containing the TAMRA-labeled DNA probe and a final concentration of 10 mM EDTA.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.

Figure 3: Workflow for the fluorescence-based CNOT7 inhibition assay.

Cell Viability and Apoptosis Assays

To assess the effect of this compound on cancer cells, standard cell viability and apoptosis assays can be employed.

Cell Viability Assay (MTT or CellTiter-Glo):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

At each time point, add the MTT reagent or CellTiter-Glo reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control.

-

Plot dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound at various concentrations for a specified time.

-

Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Western Blot Analysis of Signaling Pathway Components

To investigate the molecular effects of this compound on signaling pathways, western blotting can be used to measure the protein levels of key components.

Procedure:

-

Treat cancer cells with this compound for the desired time and concentration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., total STAT1, phospho-STAT1, NF-κB p65, IκBα) and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics targeting the post-transcriptional regulation of gene expression. Its ability to inhibit the deadenylase activity of CNOT7 provides a unique mechanism to counteract the metastatic potential of cancer cells and potentially enhance anti-tumor immunity.

Future research should focus on several key areas:

-

In vivo efficacy studies: Preclinical studies in animal models of cancer are crucial to evaluate the anti-tumor and anti-metastatic activity of this compound and to assess its pharmacokinetic and pharmacodynamic properties.[1][2][3]

-

Comprehensive analysis of transcriptomic changes: RNA-sequencing of cancer cells treated with this compound will provide a global view of the stabilized transcripts and reveal the full spectrum of its molecular effects.

-

Structure-activity relationship (SAR) studies: Further medicinal chemistry efforts are needed to optimize the potency, selectivity, and drug-like properties of this compound to develop clinical candidates.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapy, could lead to more effective treatment strategies.

References

- 1. Post-transcriptional Control of Tumor Cell Autonomous Metastatic Potential by CCR4-NOT Deadenylase CNOT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. 核糖核酸酶A | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Ccr4–Not Deadenylase Subunits CNOT7 and CNOT8 Have Overlapping Roles and Modulate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Preliminary Studies on the Cytotoxicity of CAF-1 Inhibition: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain information on a specific compound designated "Caf1-IN-1". The following technical guide is therefore based on the well-documented effects of inhibiting or depleting its target, the Chromatin Assembly Factor 1 (CAF-1) protein complex. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected cytotoxic effects and the methodologies to assess them for any potential CAF-1 inhibitor.

Introduction to CAF-1 as a Therapeutic Target

Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone responsible for assembling newly synthesized histones H3 and H4 onto DNA during S-phase of the cell cycle and during DNA repair.[1][2][3] It is a heterotrimeric complex composed of p150, p60, and p48 subunits.[1][2] CAF-1's activity is tightly linked to DNA replication through its interaction with Proliferating Cell Nuclear Antigen (PCNA).[4][5][6] Given its fundamental role in cell proliferation and genome stability, CAF-1 is an attractive target in oncology.[7] Inhibition of CAF-1 is expected to induce replicative stress, leading to cell cycle arrest and cell death, particularly in rapidly dividing cancer cells.

Expected Cytotoxic Effects of CAF-1 Inhibition

Depletion of CAF-1 subunits via RNA interference (RNAi) has been shown to result in significant cytotoxic effects in various cell lines. These studies provide a strong basis for the anticipated outcomes of a small molecule inhibitor like a hypothetical "this compound".

Table 1: Summary of Quantitative Data from CAF-1 Depletion Studies

| Effect | Cell Line(s) | Method of Inhibition | Observed Outcome | Reference |

| Cell Viability | Quiescent human cells | siRNA depletion of p60 | Significant loss of cell viability | [8] |

| DNA Damage | Quiescent human cells | siRNA depletion of p60 | Accumulation of DNA double-strand breaks (DSBs) | [8] |

| Cell Cycle | RKO, U2OS cells | siRNA targeting p150 | Accumulation of cells in S-phase | [6] |

| Apoptosis | H1299 NSCLC cells | CHAF1A knock-down | Inhibition of apoptosis | [7] |

| Cell Motility | MCF10A Src-ER cells | siRNA targeting p150 | Increased cell motility and invasiveness | [9] |

| Proliferation | HCC cell lines | CRISPR/Cas9 knockout | Remarkable suppression of HCC growth | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are standard protocols for key experiments to evaluate a potential CAF-1 inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA in a cell.

-

Procedure:

-

Plate cells and treat with the CAF-1 inhibitor as described for the viability assay.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

DNA Damage Assessment (γ-H2AX Staining)

This immunofluorescence assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.

-

Principle: Following DNA double-strand breaks, H2AX is rapidly phosphorylated at serine 139. An antibody specific for γ-H2AX is used to visualize these sites as nuclear foci.

-

Procedure:

-

Grow cells on coverslips in a multi-well plate and treat with the test compound.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Incubate with a primary antibody against γ-H2AX overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized pathway of this compound induced cytotoxicity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Chromatin assembly factor 1 - Wikipedia [en.wikipedia.org]

- 3. Histone chaperone CAF-1: essential roles in multi-cellular organism development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging roles of the histone chaperone CAF-1 in cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Chromatin assembly factor 1 is essential and couples chromatin assembly to DNA replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenging, Accurate and Feasible: CAF-1 as a Tumour Proliferation Marker of Diagnostic and Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of CAF-1 Expression in Response to DNA Strand Breaks in Quiescent Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Chromatin Assembly Factor Complex 1 (CAF1) and 5-Azacytidine (5-AzaC) Affect Cell Motility in Src-transformed Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of CAF-1 histone chaperone complex triggers cytosolic DNA and dsRNA sensing pathways and induces intrinsic immunity of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Nuclease Assays Targeting the CAF-1 Complex

A Note on "Caf1-IN-1": Extensive searches for a specific inhibitor named "this compound" have not yielded any publicly available information. It is possible that this is an internal compound name, a very recent discovery not yet in the literature, or a potential misnomer. The following application notes and protocols are therefore provided as a comprehensive guide for researchers, scientists, and drug development professionals interested in establishing in vitro nuclease assays to identify and characterize inhibitors of the Chromatin Assembly Factor-1 (CAF-1) associated nuclease activity.

Introduction to Chromatin Assembly Factor-1 (CAF-1)

Chromatin Assembly Factor-1 (CAF-1) is a crucial protein complex that plays a fundamental role in the assembly of nucleosomes onto newly synthesized DNA during S phase of the cell cycle.[1] This heterotrimeric complex, composed of p150, p60, and p48 subunits in humans (Cac1, Cac2, and Cac3 in yeast), acts as a histone chaperone, specifically depositing histone H3-H4 tetramers onto replicating DNA.[1][2]

The function of CAF-1 is tightly linked to DNA replication and repair processes.[3][4] The p150 subunit interacts with Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication and repair machinery, which effectively targets CAF-1 to sites of DNA synthesis.[1][4] Beyond its role in packaging the genome, CAF-1 is also implicated in maintaining epigenetic states and has been shown to be essential for cellular differentiation and the maintenance of genome integrity in stem cells.[5][6]

While CAF-1 itself is primarily known as a histone chaperone, it is also a component of the larger CCR4-NOT deadenylase complex.[1] Within this complex, the subunit homologous to the yeast Caf1 protein (known as CNOT7 or CNOT8 in humans) possesses 3'-5' exoribonuclease activity with a preference for poly(A) tails.[7][8] This nuclease activity is integral to mRNA degradation and turnover.[7] Therefore, targeting the nuclease activity of the CAF-1-containing CCR4-NOT complex presents a viable strategy for modulating gene expression.

Signaling Pathways and Logical Relationships Involving CAF-1

CAF-1's function is integrated with several key cellular processes, most notably DNA replication and repair, and the Hippo signaling pathway.

Quantitative Data: Inhibitors of Caf1/CNOT7 Nuclease Activity

Several studies have identified inhibitors of the nuclease activity of the Caf1/CNOT7 subunit. The following table summarizes the inhibitory concentrations (IC50) of selected compounds.

| Compound Class | Specific Compound | Target | IC50 (µM) | Reference |

| 1-Hydroxy-xanthine derivatives | Compound 1 | Human Caf1/CNOT7 | 100-140 | [9] |

| 1-Hydroxy-xanthine derivatives | Compound 2 | Human Caf1/CNOT7 | 100-140 | [9] |

| 1-Hydroxy-xanthine derivatives | Compound 3 | Human Caf1/CNOT7 | 100-140 | [9] |

| Diverse drug-like compounds | 15 compounds identified | Human Caf1/CNOT7 | < 25 | [10] |

Experimental Protocols

Protocol 1: General In Vitro Nuclease Assay for CAF-1 Complex Inhibitors

This protocol describes a fluorescence-based assay to screen for inhibitors of the deadenylase activity of the Caf1/CNOT7 subunit within the CCR4-NOT complex. The assay utilizes a single-stranded RNA oligonucleotide substrate labeled with a fluorophore and a quencher. Nuclease activity cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

Materials and Reagents:

-

Purified recombinant human Caf1/CNOT7 protein or the larger CCR4-NOT complex.

-

Fluorescently labeled RNA substrate (e.g., 5'-FAM-oligo(dT)15-3'-DABCYL).

-

Nuclease Assay Buffer (1X): 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA, 5% glycerol.

-

Test compounds (inhibitors) dissolved in DMSO.

-

Nuclease-free water.

-

384-well black, flat-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X working solution of the fluorescent RNA substrate in 1X Nuclease Assay Buffer.

-

Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into 1X Nuclease Assay Buffer to a 2X final concentration.

-

Prepare a 2X working solution of the Caf1/CNOT7 enzyme in 1X Nuclease Assay Buffer.

-

-

Assay Setup:

-

In a 384-well plate, add 5 µL of the 2X test compound solution to each well. For controls, add 5 µL of 1X Nuclease Assay Buffer with the corresponding DMSO concentration (negative control) or a known inhibitor (positive control).

-

Add 5 µL of the 2X enzyme solution to all wells except the no-enzyme control wells (add 5 µL of 1X Nuclease Assay Buffer instead).

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

-

Initiate Reaction:

-

Add 10 µL of the 2X fluorescent RNA substrate solution to all wells to start the reaction. The final reaction volume should be 20 µL.

-

The final concentrations in the assay will be 1X.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Normalize the data to the negative control (DMSO only, 100% activity) and the positive control (known inhibitor, 0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Alternative Detection Methods

While fluorescence-based assays are suitable for high-throughput screening, other methods can be used for orthogonal validation or more detailed mechanistic studies.

-

Gel-Based Assay: This method involves incubating the nuclease with a radiolabeled or fluorescently labeled RNA substrate. The reaction products are then resolved on a denaturing polyacrylamide gel and visualized by autoradiography or fluorescence imaging. This method can provide information on the processivity of the nuclease and the size of the cleavage products.

-

Chemiluminescence-Based AMP Detection: For deadenylase activity, the release of adenosine (B11128) monophosphate (AMP) can be quantified using commercially available kits (e.g., AMP-Glo™ Assay). This provides a quantitative measure of enzyme activity.

These protocols and application notes provide a solid foundation for researchers to investigate the nuclease activity of the CAF-1 complex and to discover and characterize novel inhibitors. The adaptability of these methods allows for their application in both initial high-throughput screening campaigns and more detailed mechanistic studies.

References

- 1. Chromatin assembly factor 1 - Wikipedia [en.wikipedia.org]

- 2. Chromatin assembly factor 1 complex | SGD [yeastgenome.org]

- 3. The Yeast Histone Chaperone Chromatin Assembly Factor 1 Protects Against Double-Strand DNA-Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Chromatin Assembly Factor 1 (CAF-1) facilitates the establishment of facultative heterochromatin during pluripotency exit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse CAF1 can function as a processive deadenylase/3'-5'-exonuclease in vitro but in yeast the deadenylase function of CAF1 is not required for mRNA poly(A) removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Roles of Caf1-IN-1 and the CAF-1 Complex in Cellular Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Caf1-IN-1 in cell culture experiments, while also clarifying its specific target and distinguishing it from the similarly named but functionally distinct Chromatin Assembly Factor 1 (CAF-1) complex. Due to the potential for nomenclature confusion, this guide will first address this compound and its target, the ribonuclease Caf1 (CNOT7), and then provide comprehensive protocols for studying the function of the Chromatin Assembly Factor 1 (CAF-1) complex, a key player in chromatin dynamics, which is often the intended target of interest in cancer and developmental biology research.

Section 1: this compound, an Inhibitor of Ribonuclease Caf1 (CNOT7)

This compound has been identified as an inhibitor of the ribonuclease Caf1, also known as CNOT7. It is crucial to note that this is distinct from the Chromatin Assembly Factor 1 (CAF-1) histone chaperone complex.

This compound (also referred to as Compound 8j) is an inhibitor of ribonuclease Caf1 with an IC50 of 0.59 µM.[1][2][3] It also demonstrates weak inhibition of the poly(A)-specific ribonuclease (PARN) with an IC50 of 23.9 µM.[1][2][3] The Ccr4-Not complex, which includes the Caf1 nuclease, is a central regulator of post-transcriptional gene expression by influencing translation and mRNA degradation.[4]

At present, detailed protocols for the specific application of this compound in cell culture are not extensively documented in publicly available literature. Researchers using this compound should perform dose-response and time-course experiments to determine the optimal working concentration and incubation time for their specific cell line and experimental endpoint.

Key Data for this compound

| Parameter | Value | Reference |

| Target | Ribonuclease Caf1 (CNOT7) | [1][2][3] |

| IC50 (Caf1) | 0.59 µM | [1][2][3] |

| IC50 (PARN) | 23.9 µM | [1][2][3] |

| CAS Number | 1807775-88-7 | [3] |

| Molecular Formula | C18H23N5O3 | [3] |

| Storage | -80°C (6 months), -20°C (1 month) | [2] |

Section 2: Investigating the Chromatin Assembly Factor 1 (CAF-1) Complex in Cell Culture

The Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone responsible for depositing newly synthesized histones H3 and H4 onto DNA during replication and repair.[5][6] This process is vital for maintaining genomic integrity and epigenetic states. Given its fundamental role, modulating CAF-1 function is a key area of research in cancer biology, cellular plasticity, and development.[7][8][9] As no specific small molecule inhibitors for the CAF-1 complex are widely reported, the most common method to study its function in cell culture is through RNA interference (RNAi).

Signaling Pathway of CAF-1 in DNA Replication

The following diagram illustrates the central role of the CAF-1 complex in replication-coupled nucleosome assembly.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Analysis of CAF-1-interacting Proteins Reveals Dynamic and Direct Interactions with the KU Complex and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAF-1 deposits newly synthesized histones during DNA replication using distinct mechanisms on the leading and lagging strands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. High-throughput small molecule screen identifies inhibitors of aberrant chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Caf1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caf1-IN-1 is a small molecule inhibitor of the ribonuclease Caf1 (also known as CNOT7), a catalytic subunit of the CCR4-NOT deadenylase complex. This complex plays a crucial role in post-transcriptional gene regulation by mediating the deadenylation of messenger RNAs (mRNAs), the process of shortening the poly(A) tail, which is a key step in mRNA degradation. By inhibiting Caf1, this compound provides a valuable tool for studying the dynamics of mRNA turnover, the functions of the CCR4-NOT complex, and its role in various cellular processes, including cell cycle control and DNA replication. These application notes provide detailed information on the recommended solvent, storage, and experimental protocols for the effective use of this compound in research settings.

Solvent and Storage Recommendations

Proper handling and storage of this compound are critical to maintain its stability and activity. The following table summarizes the recommended solvent and storage conditions.

| Form | Solvent | Concentration | Storage Temperature | Duration |

| Powder | - | - | -20°C | 3 years |

| 4°C | 2 years | |||

| In Solvent | DMSO | 85 mg/mL (at 25°C) | -80°C | 6 months |

| -20°C | 1 month |

Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Experimental Protocols

Protocol for Determination of IC50 using a Fluorescence-Based Deadenylase Assay

This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the Caf1/CNOT7 nuclease. The assay is based on the principle of fluorescence resonance energy transfer (FRET). A fluorescein (B123965) (Flc)-labeled RNA substrate is used, which, when intact, can be annealed by a TAMRA-labeled DNA probe, leading to quenching of the fluorescein signal. When Caf1 degrades the RNA substrate, the probe cannot bind, and a high fluorescence signal is detected.

Materials:

-

This compound

-

Purified recombinant human Caf1/CNOT7 enzyme

-

5'-Fluorescein-labeled RNA oligonucleotide substrate (e.g., 5'-Flc-r(U)15r(A)10-3')

-

3'-TAMRA-labeled DNA oligonucleotide probe (complementary to the RNA substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.9), 125 mM NaCl, 5 mM MgCl₂, 25% glycerol, 2.5 mM β-mercaptoethanol

-

Stop Solution: 1% SDS, 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, and a 5-fold molar excess of the DNA probe

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO.

-

Enzyme and Inhibitor Pre-incubation:

-

In a 384-well plate, add 4 µL of the this compound dilutions (or DMSO for control).

-

Add 8 µL of 1.0 µM Caf1/CNOT7 enzyme solution in assay buffer to each well.

-

Mix gently and incubate for 15 minutes at room temperature.

-

-

Initiate Deadenylation Reaction:

-